13-顺式视黄醇十六酸酯

描述

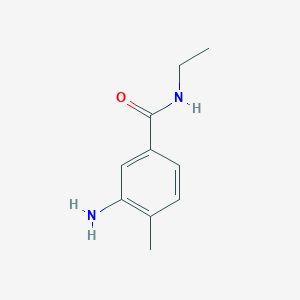

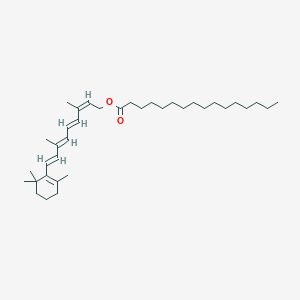

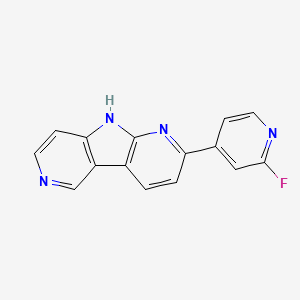

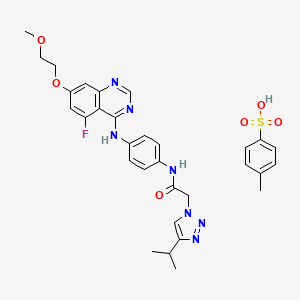

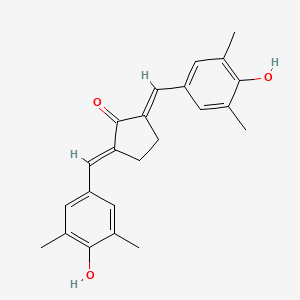

13-cis-Retinyl hexadecanoate is a retinyl ester obtained by formal condensation of the carboxy group of hexadecanoic acid with the hydroxy group of 13-cis-retinol .

Synthesis Analysis

The synthesis of 13-cis-Retinyl hexadecanoate involves the use of diacylglycerol and fatty acyl CoA as substrates. The reaction proceeds in the forward direction .Molecular Structure Analysis

The molecular structure of 13-cis-Retinyl hexadecanoate is derived from 13-cis-retinol . It is converted from all-trans retinyl ester exclusively to 13-cis retinol .Chemical Reactions Analysis

The chemical reactions involving 13-cis-Retinyl hexadecanoate are not well-documented .科学研究应用

类视黄醇在痤疮治疗中的作用

13-顺式视黄醇十六酸酯以其在皮肤病学中的应用而闻名,它在细胞内转化为全反式维甲酸,通过与核维甲酸受体结合影响皮脂细胞中的基因表达。这个过程允许活性代谢物在细胞内高度积累,使其成为治疗痤疮的有效分子。它调节白三烯 B4(痤疮相关炎症中的关键因子)的能力突出了其在开发未来痤疮疗法中的重要性 (Zouboulis, 2001).

癌症治疗应用

13-顺式视黄醇十六酸酯在癌症治疗中显示出疗效,特别是在急性早幼粒细胞白血病 (APL) 中,它诱导肿瘤细胞分化和/或生长抑制。它的作用是通过特定的核受体介导的,突出了类视黄醇在肿瘤治疗中的潜力。13-顺式视黄酸与其他药物(如干扰素 α)的组合在鳞状细胞癌中显示出高客观缓解率,表明在癌症治疗中具有更广泛的应用范围 (Smith 等人,1992).

神经母细胞瘤细胞分化

神经母细胞瘤细胞对 13-顺式视黄醇酸的反应分化和增殖,以及它与其他异构体(如 9-顺式和全反式视黄醇酸)的比较,表明其在神经母细胞瘤治疗中的潜力。这些异构体对神经母细胞瘤分化的不同影响以及通过视黄醇酸受体 (RAR) 和视黄醇 X 受体 (RXR) 的可能作用机制为靶向癌症治疗开辟了新途径 (Redfern 等人,1995).

抗癌潜力

国际癌症研究机构 (IARC) 的一项国际评估评估了包括 13-顺式视黄酸在内的各种类视黄醇的抗癌潜力。研究结果表明,虽然一些类视黄醇很有前景,但 13-顺式视黄酸的应用受到其毒性、无效或增强癌症发生潜力的限制,强调需要更多研究来确定适合化学预防的候选药物 (Miller 等人,2000).

安全和危害

未来方向

Research on retinoids, including 13-cis-Retinyl hexadecanoate, is ongoing. Current studies are focusing on the role of the retinoic acid pathway in cancer prevention and treatment . Future research directions include the exploration of ways to target the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes .

作用机制

Target of Action

13-cis-Vitamin A palmitate, also known as 13-cis-Retinyl hexadecanoate, is a 13-cis isomer formed by vitamin A palmitate . The primary target of this compound is the human endogenous metabolite . This compound has a biological activity of 75% of all-trans-vitamin A palmitate, the most biologically active form of vitamin A .

Mode of Action

The mode of action of 13-cis-Vitamin A palmitate involves its conversion in the retina to the 11-cis-isomer of retinaldehyde or 11-cis-retinal . This compound functions in the retina in the transduction of light into the neural signals necessary for vision . While attached to opsin in rhodopsin, 11-cis-retinal is isomerized to all-trans-retinal .

Biochemical Pathways

The biochemical pathways affected by 13-cis-Vitamin A palmitate involve the metabolic functioning of the retina, the growth of bone, reproduction, and the immune response . Dietary vitamin A is derived from a variety of carotenoids found in plants . It is enriched in the liver, egg yolks, and the fat component of dairy products .

Pharmacokinetics

The pharmacokinetics of 13-cis-Vitamin A palmitate involves its absorption from the proximal small intestine, which requires dietary fat . The body’s homeostatic mechanisms aim to maintain steady levels of plasma retinol and retinoic acid, which in turn assure a well-regulated exposure of extrahepatic tissues to these molecules .

Result of Action

The result of the action of 13-cis-Vitamin A palmitate involves its role in promoting cell differentiation . It generally slows the rate of the cell cycle and induces immature and transformed cells to differentiate toward a more mature phenotype . It also plays a crucial role in maintaining epithelium and mucus secretion in humans and higher animals .

Action Environment

The action environment of 13-cis-Vitamin A palmitate is influenced by various factors. For instance, the stability of vitamin A is affected by light, heat, oxygen, moisture, and pH . Moreover, the concentration of each vitamin form is calculated by comparison with standards of known concentration . The method of determination was evaluated for linearity, precision, and accuracy using a selection of matrixes, including milk-based, soy-based, and hydrolyzed protein, as well as high- and low-fat products .

属性

IUPAC Name |

[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGQUTWHTHXGQB-ILAPVCSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine](/img/structure/B3182180.png)

![Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)